molecular formula C16H28ClNO2 B14485495 5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride CAS No. 65340-89-8

5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride

Cat. No.: B14485495
CAS No.: 65340-89-8
M. Wt: 301.9 g/mol
InChI Key: BWVWTWKJDMFHOH-UHFFFAOYSA-N
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Description

5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride is an organic compound that belongs to the class of phenols and amines. This compound is characterized by the presence of a butyl(propyl)amino group attached to an ethyl chain, which is further connected to a methoxyphenol moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride typically involves multiple steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of butylamine and propylamine with ethylene oxide to form the butyl(propyl)amino intermediate.

    Attachment to the Phenol Ring: The amino intermediate is then reacted with 2-methoxyphenol under basic conditions to form the desired compound.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the initial formation of the amino intermediate.

    Continuous Flow Systems: Employing continuous flow systems for the attachment of the amino intermediate to the phenol ring.

    Crystallization: The final product is crystallized and purified to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates signaling pathways related to inflammation and pain.

    Binding Interactions: The amino and phenol groups interact with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: Lacks the amino group, making it less versatile in biological applications.

    Butylamine: Lacks the phenol group, limiting its use in organic synthesis.

    Propylamine: Similar to butylamine but with a shorter carbon chain.

Uniqueness

5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride is unique due to its combined functional groups, which provide a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, and medicine.

Properties

CAS No.

65340-89-8

Molecular Formula

C16H28ClNO2

Molecular Weight

301.9 g/mol

IUPAC Name

5-[2-[butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C16H27NO2.ClH/c1-4-6-11-17(10-5-2)12-9-14-7-8-16(19-3)15(18)13-14;/h7-8,13,18H,4-6,9-12H2,1-3H3;1H

InChI Key

BWVWTWKJDMFHOH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC)CCC1=CC(=C(C=C1)OC)O.Cl

Origin of Product

United States

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